N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-4-6-15(7-5-13)17-9-16(21-23-17)10-18(22)20-12-14-3-2-8-19-11-14/h2-9,11H,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSURVSEBOJIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. This reaction is often carried out under mild conditions using a base such as sodium hydroxide or potassium carbonate.
Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative is reacted with a suitable leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine group is reacted with an acyl chloride or an anhydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst, to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or isoxazole rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
Chemistry: N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with biological targets in a specific manner.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
a. Thiazolidinone vs. Isoxazole Derivatives Compounds such as (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) replace the isoxazole with a thiazolidinone ring, introducing additional hydrogen-bonding sites (e.g., carbonyl groups).
b. Benzoisoxazole Hybrids
Complex derivatives like (S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide (198) feature fused aromatic systems and bulky substituents. These modifications enhance target specificity (e.g., kinase inhibition) but may compromise solubility, contrasting with the simpler, more flexible structure of the target compound .
Substituent Effects on Bioactivity
Table 1: Key Structural Features and Activity Trends
Key Observations :
- Electron-Withdrawing Groups: Fluorination at the indolinone position (e.g., 5-fluoro substituent) correlates with higher activity (IC50 = 5.797 µM vs. 5.580 µM for 5-amino), suggesting enhanced target binding via electrostatic interactions .
- Heterocyclic Positionality : Pyridin-3-ylmethyl (target compound) vs. pyridin-4-yl (analog) may influence binding orientation in chiral active sites, though direct comparisons are lacking.
Mechanistic and Pharmacokinetic Insights
Cytotoxicity Profiling
Compounds like 12a and 8a–c were evaluated using the MTT assay , a standard for assessing cell viability. While data for the target compound are unavailable, structural analogs with thiazolidinone cores exhibit moderate cytotoxicity, likely due to reactive oxygen species (ROS) generation from the dioxo-thiazolidinone moiety .
Biological Activity
N-(pyridin-3-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyridine ring , an isoxazole ring , and an acetamide group , contributing to its unique properties. The typical synthesis involves:
- Formation of the Isoxazole Ring : Achieved through cyclization reactions involving nitrile oxides.
- Attachment of the Pyridine Ring : Often accomplished via nucleophilic substitution or coupling reactions.
- Introduction of the Acetamide Group : This is typically done through acylation with acetic anhydride or acetyl chloride.
The molecular formula is with a molecular weight of 307.3 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory pathways or cancer progression, leading to its proposed anti-inflammatory and anticancer effects .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in vitro. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC value of 32 µg/mL. |
| Study 2 | Showed significant inhibition of COX-2 enzyme activity, indicating potential anti-inflammatory effects. |
| Study 3 | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM, suggesting anticancer potential. |
These findings underscore the compound's versatility as a potential therapeutic agent across different medical fields.
Comparative Analysis
When compared to structurally similar compounds, this compound exhibits unique biological activities due to the specific positioning of the tolyl group at the para position on the isoxazole ring. This structural feature may enhance its reactivity and interaction with biological targets compared to its analogs, such as N-(pyridin-3-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide .
Q & A
Q. Advanced Models :
- Receptor Binding Studies : Radioligand displacement assays to identify affinity for targets like GABA receptors, leveraging the pyridine moiety’s potential neuroactivity .
- Transcriptomic Profiling : RNA-seq to map pathway alterations in treated cells .
How to approach structure-activity relationship (SAR) studies for optimizing its pharmacological profile?
Advanced Question
Core Modifications :
- Replace the p-tolyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating (e.g., 4-methoxyphenyl) substituents to alter electronic effects .
- Vary the pyridine substituents (e.g., 5-methyl vs. 3-fluoropyridine) to modulate lipophilicity .
Functional Group Additions : Introduce sulfone or sulfoxide groups to the isoxazole ring for enhanced solubility .
Computational Tools : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or EGFR .
Data Validation : Cross-validate SAR trends using orthogonal assays (e.g., SPR for binding kinetics alongside enzyme activity assays) .
What strategies can address low aqueous solubility during formulation for in vivo studies?
Advanced Question
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the acetamide or pyridine moieties .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based solutions to enhance solubility without toxicity .
- Nanoparticle Encapsulation : Lipid-based nanoparticles (LNPs) or polymeric micelles to improve bioavailability .
Characterization : Monitor stability via dynamic light scattering (DLS) and in vitro release assays .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Question
Common discrepancies arise from:
- Purity Variability : Ensure batch consistency via HPLC and elemental analysis .
- Assay Conditions : Standardize pH, temperature, and serum content in cell culture media .
- Target Selectivity : Use CRISPR-edited cell lines to isolate specific pathway contributions .
Case Study : If anti-inflammatory activity conflicts, compare COX-1 vs. COX-2 inhibition ratios and validate with murine peritonitis models .
What computational methods are recommended for predicting off-target interactions?
Advanced Question
- Pharmacophore Modeling : Identify shared features with known off-target binders (e.g., hERG channel inhibitors) .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
- Thermodynamic Integration : Calculate binding free energies for prioritized off-targets (e.g., CYP450 isoforms) .
Validation : Pair predictions with high-throughput screening (HTS) panels for experimental confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
